4-Tert-butyl-3-(hydroxymethyl)-1H-pyrazol-5-OL
Overview
Description
4-Tert-butyl-3-(hydroxymethyl)-1H-pyrazol-5-OL is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a hydroxyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-3-(hydroxymethyl)-1H-pyrazol-5-OL can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl hydrazine with an appropriate aldehyde or ketone to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The hydroxymethyl group can be introduced through a subsequent hydroxymethylation reaction using formaldehyde and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, enhancing the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-3-(hydroxymethyl)-1H-pyrazol-5-OL can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-Tert-butyl-3-(hydroxymethyl)-1H-pyrazol-5-OL has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used as a ligand in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-3-(hydroxymethyl)-1H-pyrazol-5-OL involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with target molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. The pyrazole ring can participate in π-π interactions and coordinate with metal ions, further modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butyl-3-iodoheptane: Similar in structure but contains an iodine atom instead of hydroxyl and hydroxymethyl groups.
Tert-butyl propanoate: Contains a tert-butyl group but differs in the functional groups attached to the main carbon chain.
Uniqueness
4-Tert-butyl-3-(hydroxymethyl)-1H-pyrazol-5-OL is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxyl and hydroxymethyl groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research.
Properties
IUPAC Name |
4-tert-butyl-5-(hydroxymethyl)-1,2-dihydropyrazol-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,3)6-5(4-11)9-10-7(6)12/h11H,4H2,1-3H3,(H2,9,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRKYOQHTFEVTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(NNC1=O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466077 | |
Record name | 4-tert-Butyl-5-(hydroxymethyl)-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
265643-77-4 | |
Record name | 4-tert-Butyl-5-(hydroxymethyl)-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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